molecular formula C9H15IN2O2 B1532699 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole CAS No. 1255147-51-3

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole

Cat. No.: B1532699
CAS No.: 1255147-51-3
M. Wt: 310.13 g/mol
InChI Key: QDBACASHPVZVQK-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an iodine atom and a 2,2-diethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of 4-iodopyrazole with 2,2-diethoxyethanol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(2,2-Diethoxyethyl)-4-iodo-1H-pyrazole has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-(2,2-dimethoxyethyl)-4-iodo-1H-pyrazole

  • 1-(2,2-diethoxyethyl)-4-bromo-1H-pyrazole

  • 1-(2,2-diethoxyethyl)-4-chloro-1H-pyrazole

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBACASHPVZVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=C(C=N1)I)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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